molecular formula C4H10N2 B1336457 N-methylazetidin-3-amine CAS No. 247069-31-4

N-methylazetidin-3-amine

Cat. No. B1336457
M. Wt: 86.14 g/mol
InChI Key: NQPTWMKTGPWPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylazetidin-3-amine is a derivative of azetidine, which is a four-membered nitrogen-containing ring. This compound is of interest in medicinal chemistry due to its potential as a non-proteinogenic amino acid component in peptides. The presence of the N-methyl group can confer specific biological properties, making it a valuable moiety for the development of new pharmaceuticals. For instance, an N-methylazetidine amide derivative has been identified as a specific inhibitor of β-hexosaminidases, which are enzymes involved in the degradation of glycosaminoglycans. This inhibition activity is significant as it represents a novel approach to modulating glycosidase activity, which could have therapeutic implications .

Synthesis Analysis

The synthesis of N-methyl amino acids, including N-methylazetidin-3-amine, can be achieved through intermediate 5-oxazolidinones. This method provides a unified approach to the synthesis of N-methyl derivatives from the 20 common L-amino acids. The process involves the protection of reactive side chains or dedicated syntheses for certain amino acids to allow for successful N-methylation. This strategy has led to improved methods for the preparation of N-methyl serine, threonine, and tyrosine, and has made all 20 common L-amino acids available for use in solid or solution-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of N-methylazetidin-3-amine is characterized by the azetidine ring, which is a saturated four-membered ring containing one nitrogen atom. The N-methyl group attached to the nitrogen atom of the azetidine ring is a key structural feature that influences the chemical and biological properties of the molecule. The structure of related compounds, such as N,3-O-dibenzyl-2,4-dideoxy-2,4-imino-D-ribonic acid, has been established by X-ray crystallographic analysis, which provides insights into the three-dimensional arrangement of atoms in the molecule and can help predict the behavior of N-methylazetidin-3-amine .

Chemical Reactions Analysis

N-methylazetidin-3-amine can participate in various chemical reactions due to its amine functionality and the presence of the azetidine ring. The reactivity of the amine group allows it to form amides, which have been shown to inhibit glycosidases. The synthesis of these amides from sugar amino acids related to iminosugars demonstrates the potential of N-methylazetidin-3-amine derivatives to act as potent inhibitors of specific enzymes. The ability to inhibit β-hexosaminidases at the micromolar level with an N-methylazetidine amide derivative highlights the significance of these chemical reactions in the development of new therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylazetidin-3-amine are influenced by its molecular structure. The stability of related compounds, such as 3-hydroxyazetidine amides, has been established at acidic and neutral pH, suggesting that N-methylazetidin-3-amine could also exhibit stability under these conditions. This stability is important for the compound's potential use in medicinal chemistry, as it ensures that the compound can maintain its integrity in various biological environments. The non-proteinogenic nature of these amino acid components also provides medicinal chemists with new peptide isosteres, expanding the toolkit for drug design and synthesis .

Scientific Research Applications

Synthesis and Reaction Mechanisms

  • Aziridine to Azetidine Rearrangement : A study by Stankovic et al. (2011) demonstrated the synthesis of 3-methoxy-3-methylazetidines through an unusual aziridine to azetidine rearrangement, providing insights into reaction mechanisms and synthetic utility in organic chemistry (Stankovic et al., 2011).

  • Aminolysis of Azetidinones : Research by Baťová et al. (2015) explored the aminolysis of azetidinone derivatives, revealing the importance of nucleophilic attack in reaction mechanisms (Baťová, Imramovský, & Hanusek, 2015).

  • Electrochemical C-N Bond Formation : Feroci et al. (2005) developed an efficient electrochemical method to synthesize 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2, highlighting a green chemistry approach (Feroci et al., 2005).

Medicinal Chemistry and Biological Applications

  • Selective Estrogen Receptor Degraders : Scott et al. (2020) reported on the optimization of tricyclic indazoles as selective estrogen receptor degraders for treating ER+ breast cancer, utilizing N-methylazetidin-3-amine derivatives (Scott et al., 2020).

  • Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, showing potential as antidepressant and nootropic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

  • Antitumor Activities : De-qing (2011) synthesized derivatives of N-methylazetidin-3-amine showing significant antitumor activities, indicating their potential in cancer therapy (Chu De-qing, 2011).

Other Applications

  • Reductive Amination : Senthamarai et al. (2018) demonstrated an efficient reductive amination process using Co3O4-based catalysts for the synthesis of N-methylated and N-alkylated amines, relevant in industrial chemistry (Senthamarai et al., 2018).

  • Synthesis of Iminosugars : Lawande et al. (2015) synthesized azetidine iminosugars from D-glucose, showing significant glycosidase inhibitory activity, which is important in drug development (Lawande et al., 2015).

  • Carbon Dioxide Fixation : Xu et al. (2011) developed a catalyst-free method for fixing carbon dioxide into 2-oxazolidinones, an important step in environmental chemistry (Jing Xu, Zhao, & Jia, 2011).

properties

IUPAC Name

N-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-5-4-2-6-3-4/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPTWMKTGPWPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435457
Record name N-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylazetidin-3-amine

CAS RN

247069-31-4
Record name N-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylazetidin-3-amine
Reactant of Route 2
N-methylazetidin-3-amine
Reactant of Route 3
N-methylazetidin-3-amine
Reactant of Route 4
N-methylazetidin-3-amine
Reactant of Route 5
N-methylazetidin-3-amine
Reactant of Route 6
Reactant of Route 6
N-methylazetidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.